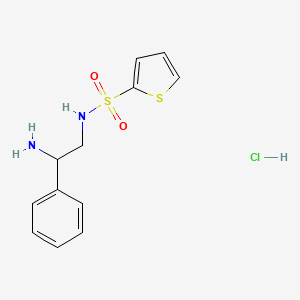

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride

Description

Historical Context of Thiophene Sulfonamides in Chemical Research

The historical development of thiophene sulfonamides represents a remarkable convergence of two distinct yet complementary research trajectories in medicinal chemistry. The sulfonamide class of compounds traces its origins to the revolutionary discovery of Prontosil in 1932 by Gerhard Domagk, whose pioneering work with azo dyes containing sulfonamide functional groups led to the first systematic study of synthetic antibacterial agents. This groundbreaking discovery, which earned Domagk the Nobel Prize in Medicine in 1938, established sulfonamides as the foundational building blocks of modern chemotherapy and opened unprecedented avenues for synthetic medicinal chemistry research.

The sulfonamide mechanism of action, elucidated through decades of biochemical research, involves the competitive inhibition of para-aminobenzoic acid in bacterial folate synthesis pathways. These compounds function as structural analogues of para-aminobenzoic acid, effectively blocking the enzyme dihydropteroate synthetase and subsequently inhibiting the formation of dihydrofolate and tetrahydrofolate, essential cofactors for deoxyribonucleic acid synthesis in bacterial cells. The bacteriostatic nature of sulfonamides, rather than bactericidal activity, stems from their ability to halt cellular division without directly causing cell death, a mechanism that has proven remarkably effective across diverse bacterial species.

Parallel to the development of sulfonamide chemistry, thiophene compounds emerged as increasingly important structural motifs in pharmaceutical research. Recent comprehensive analyses of United States Food and Drug Administration-approved pharmaceuticals reveal that thiophene moieties rank fourth among sulfur-containing drug categories, with seven drug approvals between 2013 and 2023. This statistical prominence reflects the unique properties that thiophene rings confer to pharmaceutical compounds, including enhanced membrane permeability, improved metabolic stability, and increased binding affinity to biological targets.

The integration of thiophene and sulfonamide functionalities represents a logical progression in medicinal chemistry, combining the proven therapeutic efficacy of sulfonamide groups with the favorable pharmacokinetic properties associated with thiophene ring systems. This synthetic strategy has yielded numerous therapeutically significant compounds, including suprofen for anti-inflammatory applications, tiaprofenic acid for pain management, and various antimicrobial agents such as cefoxitin. The electron-rich characteristics of thiophene rings, coupled with their bioisosteric properties relative to substituted benzene rings, enhance the capacity of sulfonamide derivatives to interact with diverse biological targets while maintaining favorable pharmacological profiles.

Significance of N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride

This compound occupies a distinctive position within the broader category of thiophene sulfonamides due to its unique structural characteristics and potential applications in contemporary drug discovery research. The compound's molecular architecture incorporates several key pharmacophoric elements that collectively contribute to its scientific significance and research utility.

The structural composition of this compound can be systematically analyzed through examination of its constituent molecular components. The thiophene-2-sulfonamide core provides the fundamental scaffold that combines the electron-rich thiophene heterocycle with the hydrogen-bonding capabilities of the sulfonamide functional group. The thiophene ring system contributes essential properties including planarity for receptor binding interactions, lipophilicity for membrane penetration, and metabolic stability through the sulfur atom's participation in additional bonding interactions.

The 2-amino-2-phenylethyl substituent attached to the sulfonamide nitrogen represents a particularly significant structural feature that distinguishes this compound from simpler thiophene sulfonamide derivatives. This substituent introduces additional complexity through the presence of both a primary amine functional group and a phenyl ring system, creating multiple sites for potential biological interactions. The amino group provides opportunities for hydrogen bonding with biological targets, while the phenyl ring contributes hydrophobic interactions and potential π-π stacking interactions with aromatic amino acid residues in protein binding sites.

| Structural Component | Molecular Contribution | Functional Significance |

|---|---|---|

| Thiophene Ring | C₄H₄S | Electron-rich heterocycle with membrane permeability |

| Sulfonamide Group | SO₂NH | Hydrogen bonding and metabolic stability |

| Phenylethyl Chain | C₈H₉ | Hydrophobic interactions and spatial orientation |

| Primary Amine | NH₂ | Additional hydrogen bonding capacity |

| Hydrochloride Salt | HCl | Enhanced solubility and stability |

The hydrochloride salt formation represents another crucial aspect of this compound's pharmaceutical relevance. Salt formation with hydrochloric acid enhances the compound's water solubility and chemical stability, characteristics that are essential for both research applications and potential therapeutic development. The resulting ionic compound maintains the biological activity of the parent molecule while providing improved handling characteristics and formulation compatibility.

Current Research Landscape and Scientific Importance

The contemporary research landscape surrounding this compound reflects the broader trends in medicinal chemistry toward the development of compounds with enhanced selectivity, improved pharmacokinetic properties, and reduced adverse effect profiles. Current investigations into thiophene sulfonamide derivatives encompass multiple therapeutic areas, demonstrating the versatility and continued relevance of this chemical class in modern drug discovery efforts.

Recent research developments have highlighted the potential of thiophene sulfonamide compounds in antiviral applications, particularly in the context of emerging viral threats and the ongoing need for broad-spectrum antiviral agents. Studies have demonstrated that sulfonamide derivatives with heterocyclic peripheries exhibit significant antiviral activity against various pathogens, including coxsackievirus B, enteroviruses, encephalomyocarditis viruses, adenoviruses, human parainfluenza viruses, Ebola virus, Marburg virus, severe acute respiratory syndrome coronavirus 2, and human immunodeficiency virus.

The mechanistic diversity observed in thiophene sulfonamide antiviral activity reflects the compounds' ability to target multiple stages of viral replication cycles. Specific examples include cyclic sulfonamide compounds that function as severe acute respiratory syndrome coronavirus 2 inhibitors with half-maximal inhibitory concentrations of 0.8 micromolar and selectivity indices of 30.7. These compounds demonstrate excellent oral bioavailability of 77 percent, metabolic stability, and low binding to human ether-a-go-go-related gene channels, characteristics that position them as promising candidates for therapeutic development.

Inflammation research represents another significant area where thiophene sulfonamide derivatives have demonstrated considerable promise. Recent investigations into sulfonamide-based nucleotide-binding domain leucine-rich repeat and pyrin domain containing protein 3 inflammasome inhibitors have revealed compounds with nanomolar binding affinities and high selectivity profiles. These compounds target the nucleotide-binding domain leucine-rich repeat and pyrin domain containing protein 3 protein directly, exhibiting dissociation constants of 84 nanomolar and demonstrating significant in vivo efficacy in mouse models of inflammation.

The synthetic accessibility and structural modification potential of this compound contribute significantly to its research importance. The compound serves as a versatile scaffold for structure-activity relationship studies, allowing researchers to systematically modify individual structural components while maintaining the core thiophene sulfonamide framework. This characteristic has proven particularly valuable in combinatorial chemistry approaches, where libraries of related compounds can be efficiently synthesized and evaluated for diverse biological activities.

| Research Area | Target Application | Key Findings | Clinical Relevance |

|---|---|---|---|

| Antiviral Research | Coronavirus Inhibition | Half-maximal inhibitory concentration: 0.8 μM | High selectivity and bioavailability |

| Inflammation Studies | Inflammasome Inhibition | Dissociation constant: 84 nM | Direct protein targeting with in vivo efficacy |

| Combinatorial Chemistry | Structure-Activity Relationships | Multiple scaffold modifications | Enhanced drug discovery efficiency |

| Synthetic Methodology | Chemical Library Development | Robust synthetic protocols | Improved research accessibility |

The growing recognition of thiophene sulfonamides in pharmaceutical research is further evidenced by the increasing number of patent applications and scientific publications in this area. Patent literature reveals ongoing industrial interest in phenoxy thiophene sulfonamides as glucuronidase inhibitors, highlighting the commercial potential of this chemical class beyond traditional antibacterial applications. These developments suggest that this compound and related compounds will continue to play important roles in contemporary medicinal chemistry research, serving both as research tools for understanding biological mechanisms and as potential therapeutic agents for addressing unmet medical needs.

Properties

IUPAC Name |

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S2.ClH/c13-11(10-5-2-1-3-6-10)9-14-18(15,16)12-7-4-8-17-12;/h1-8,11,14H,9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLILSYIFENEZGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-23-1 | |

| Record name | N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfinamide Synthesis via Organometallic Reagents and Sulfur Dioxide Surrogates

Recent advances in sulfinamide synthesis involve the use of organometallic reagents (e.g., Grignard reagents or organolithiums) reacting with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form metal sulfinates, which are then converted to sulfinyl chlorides and trapped with amines to yield sulfinamides.

While this method is more commonly applied to sulfinamides rather than sulfonamides, it illustrates modern approaches to sulfur-nitrogen bond formation that could be adapted for thiophene sulfonamide derivatives.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1. Thiophene-2-sulfonyl chloride synthesis | Thiophene + chlorosulfonic acid or thiophene-2-sulfonic acid + SOCl2 | Formation of sulfonyl chloride intermediate | Control temperature to avoid polysubstitution |

| 2. Sulfonamide formation | Thiophene-2-sulfonyl chloride + 2-amino-2-phenylethylamine + base (Et3N) in aprotic solvent | Nucleophilic substitution to form sulfonamide bond | Room temperature to 40 °C, inert atmosphere recommended |

| 3. Hydrochloride salt formation | Sulfonamide + HCl (gas or solution) in ethanol or suitable solvent | Formation of hydrochloride salt | Precipitation and isolation by filtration |

Research Findings and Optimization Notes

- Reaction time and temperature: Sulfonamide formation is typically rapid at room temperature, with reaction times ranging from 1 to 4 hours. Elevated temperatures may increase reaction rate but risk side reactions.

- Purification: Recrystallization from ethyl acetate or ethanol is effective for obtaining pure hydrochloride salt.

- Yields: Literature analogs report yields for sulfonamide formation between 70–90% under optimized conditions.

- Catalysts: No catalysts are generally required for sulfonamide bond formation, but careful control of pH and moisture is critical.

- Safety: Handling of sulfonyl chlorides and thionyl chloride requires strict anhydrous conditions and proper ventilation due to corrosive and toxic vapors.

Chemical Reactions Analysis

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential therapeutic applications due to its biological activity:

- Antimicrobial Activity : It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 50 µg/mL |

These results suggest that the compound's antimicrobial efficacy is comparable to established antibiotics like ceftriaxone .

- Anticancer Properties : In vitro studies have indicated that N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The IC50 values and mechanisms of action are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.2 | Induces apoptosis and cell cycle arrest |

| HepG-2 | 20.5 | Alters survival-related signaling pathways |

Research indicates that significant reductions in cell viability occur at concentrations as low as 23.2 µM .

Biological Mechanisms

The mechanism of action primarily involves enzyme inhibition, where the sulfonamide moiety mimics the structure of natural substrates, effectively blocking active sites on enzymes and disrupting biochemical pathways . This property underlies both its antimicrobial and anticancer activities.

Material Science

Beyond its biological applications, this compound is utilized as a building block in synthesizing more complex molecules for material science applications. Its unique combination of functional groups allows for modifications leading to materials with specific properties tailored for various industrial applications .

Case Study 1: Antimicrobial Efficacy Against Resistant Strains

A study focused on the compound's efficacy against antibiotic-resistant bacterial strains revealed:

- Effective Against Resistant Strains : The compound demonstrated significant antibacterial activity against strains resistant to common antibiotics, indicating its potential as a novel therapeutic agent in combating resistant infections.

Case Study 2: Cytotoxic Effects on Leukemia Cells

In another study evaluating cytotoxic effects on human leukemia cell lines:

- Cell Viability Reduction : A significant decrease in cell viability was observed post-treatment.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming that the compound effectively triggers programmed cell death.

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

Functional and Pharmacological Comparisons

- N-(2-aminoethyl)thiophene-2-sulfonamide HCl: Lacks the phenyl group, likely reducing receptor binding affinity but improving solubility. Used in fragment-based drug discovery for β-lactamase inhibition .

- N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide: The dimethylamino group increases basicity, which may influence ionization and pharmacokinetics .

Toxicity Considerations : While thiophene derivatives like Thiophene fentanyl HCl lack comprehensive toxicological data , sulfonamide-based compounds generally require careful evaluation of hypersensitivity risks.

Physicochemical Properties

- Solubility : Hydrochloride salts enhance water solubility, but the phenyl group in the target compound may reduce it compared to aliphatic analogues.

- Lipophilicity: LogP values (predicted) would rank: Target compound > Azetidine derivative > Aminopropyl derivative > Aminoethyl derivative.

Biological Activity

N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Thiophene Ring : A five-membered heterocyclic compound containing sulfur.

- Amino Group : Contributes to its biological activity by potentially interacting with various biological targets.

- Sulfonamide Group : Known for its ability to mimic natural substrates, which can inhibit enzyme activity.

The mechanism of action of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide moiety can inhibit the activity of specific enzymes by mimicking the structure of their natural substrates, effectively blocking their active sites.

- Target Interaction : The compound may interact with various molecular targets, modulating their activity and leading to diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 50 µg/mL |

These results suggest that the compound's antimicrobial efficacy is comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HepG-2 (liver cancer):

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.2 | Induces apoptosis and cell cycle arrest |

| HepG-2 | 20.5 | Alters signaling pathways related to survival |

Research indicates that the compound affects cell viability significantly, with a reduction in cell growth observed at concentrations as low as 23.2 µM .

Study on Anticancer Efficacy

In a recent study, this compound was evaluated for its cytotoxic effects on human leukemia cell lines. The findings revealed:

- Cell Viability Reduction : A significant decrease in cell viability was noted after treatment.

- Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound effectively triggers programmed cell death.

Research on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results showed:

- Effective Against Resistant Strains : The compound demonstrated significant antibacterial activity against strains resistant to common antibiotics.

Q & A

Q. What are the established synthetic routes for N-(2-amino-2-phenylethyl)thiophene-2-sulfonamide hydrochloride?

The compound can be synthesized via sulfonamide coupling reactions. A general approach involves:

- Reacting thiophene-2-sulfonyl chloride with a primary amine (e.g., 2-amino-2-phenylethylamine) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

- Subsequent hydrochloride salt formation using HCl in methanol or ethanol . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to achieving high yields, as competing side reactions (e.g., over-sulfonation) may occur.

Q. How is the structural integrity of this compound verified post-synthesis?

Key analytical methods include:

- NMR spectroscopy : Confirm the presence of the thiophene ring (δ 7.5–7.8 ppm for protons), sulfonamide NH (δ ~5–6 ppm), and phenyl group signals (δ 7.2–7.4 ppm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns in the hydrochloride salt form .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, lab coat, goggles) due to limited toxicological data .

- Work in a fume hood to avoid inhalation of fine particles .

- Store in a dry, cool environment to prevent degradation of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve solubility challenges during in vitro assays?

The hydrochloride salt may exhibit poor solubility in non-polar solvents. Strategies include:

- Using co-solvents (e.g., DMSO:water mixtures) with gradual titration to avoid precipitation .

- Modifying the counterion (e.g., exchanging HCl for trifluoroacetate) to enhance aqueous solubility .

- Employing surfactants (e.g., Tween-80) for cell-based studies .

Q. What methodologies are used to analyze conflicting bioactivity data across studies?

Contradictions in potency or selectivity may arise due to:

- Batch variability : Quantify impurities (e.g., residual solvents, byproducts) via HPLC and correlate with bioactivity .

- Assay conditions : Standardize parameters (e.g., pH, temperature) to minimize variability in enzymatic or receptor-binding assays .

- Metabolic instability : Perform stability studies in liver microsomes to assess degradation rates .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?

- Core modifications : Introduce substituents on the thiophene ring (e.g., chloro, bromo) to enhance electronic effects .

- Aminoethyl chain variations : Replace the phenyl group with heterocycles (e.g., pyridine) to modulate lipophilicity .

- Salt-form screening : Test alternative salts (e.g., mesylate, citrate) to improve pharmacokinetic properties .

Q. What in vivo models are suitable for evaluating its therapeutic potential?

- Rodent models : Assess pharmacokinetics (e.g., bioavailability, half-life) via IV/PO administration .

- Disease-specific models : Use xenograft models for anticancer studies or neuropathic pain models for CNS applications .

- Toxicology screening : Monitor organ toxicity (liver, kidneys) through histopathology and serum biomarkers .

Methodological Notes

- Synthesis references : Prioritize protocols from peer-reviewed journals over commercial sources .

- Data validation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) to ensure accuracy .

- Ethical compliance : Adhere to institutional guidelines for animal or human tissue studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.